(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound with a unique spirocyclic structure. This compound features a combination of functional groups, including a sulfonyl group, an ether linkage, and a spirocyclic amine. Its structural complexity and functional diversity make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Styryl group addition: The styryl group can be added through a Heck reaction, where a vinyl halide reacts with a styrene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced spirocyclic amines.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonyl-containing substrates. Its spirocyclic structure may also be of interest in the study of molecular recognition and binding.
Medicine
In medicine, this compound may have potential applications as a drug candidate or a pharmacophore. Its ability to interact with biological targets through its sulfonyl and spirocyclic moieties can be exploited in drug design and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties may also find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, while the spirocyclic structure can enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane: Unique due to its combination of sulfonyl, spirocyclic, and styryl groups.
Spirocyclic amines: Similar in having a spirocyclic core but lacking the sulfonyl and styryl groups.
Sulfonyl-containing compounds: Share the sulfonyl group but may not have the spirocyclic structure or styryl group.
Styryl derivatives: Contain the styryl group but lack the spirocyclic and sulfonyl functionalities.
Uniqueness
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its spirocyclic structure adds rigidity and specificity to its interactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7,7-dimethyl-2-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-14-4-6-15(7-5-14)8-9-23(19,20)18-10-17(11-18)12-21-16(2,3)22-13-17/h4-9H,10-13H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRYDQOBNXIHHL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC3(C2)COC(OC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC3(C2)COC(OC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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